Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate

CAS No.: 920752-15-4

Cat. No.: VC16932526

Molecular Formula: C11H7Br3O3

Molecular Weight: 426.88 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920752-15-4 |

|---|---|

| Molecular Formula | C11H7Br3O3 |

| Molecular Weight | 426.88 g/mol |

| IUPAC Name | methyl 6,7,8-tribromo-2H-chromene-5-carboxylate |

| Standard InChI | InChI=1S/C11H7Br3O3/c1-16-11(15)6-5-3-2-4-17-10(5)9(14)8(13)7(6)12/h2-3H,4H2,1H3 |

| Standard InChI Key | XFCMLLGVFCRFOG-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C2C=CCOC2=C(C(=C1Br)Br)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

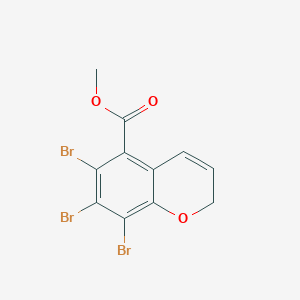

Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate belongs to the benzopyran family, a class of heterocyclic compounds featuring a fused benzene and pyran ring system. Its structure includes three bromine atoms at positions 6, 7, and 8 of the benzopyran scaffold and a methyl ester group at position 5 (Figure 1). The IUPAC name, methyl 6,7,8-tribromo-2H-chromene-5-carboxylate, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 920752-15-4 |

| Molecular Formula | |

| Molecular Weight | 426.88 g/mol |

| XLogP3 | ~4.2 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

The bromine atoms contribute significantly to the compound’s molecular weight (57.3% by mass) and influence its electronic properties, enhancing lipophilicity and potential halogen bonding interactions.

Synthesis and Optimization

Palladium-Catalyzed Oxidative Cyclization

The primary synthesis route involves palladium-catalyzed oxidative cyclization of methyl 2-allyl-4,5,6-tribromo-3-hydroxybenzoate (Figure 2). This method leverages the allyl group’s ability to undergo cyclization under catalytic conditions, forming the benzopyran ring.

Table 2: Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc) (5 mol%) |

| Oxidant | Cu(OAc)·HO |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 100–110°C |

| Reaction Time | 12–24 hours |

| Yield | 40–60% |

Competing pathways may produce benzofuran byproducts, necessitating careful control of temperature and catalyst loading.

Research Gaps and Future Directions

Current limitations include:

-

Absence of Bioactivity Data: No in vitro or in vivo studies on this compound.

-

Synthetic Scalability: Low yields and byproduct formation hinder large-scale production.

-

Computational Modeling: QSAR studies could predict toxicity and optimize substituent patterns .

Proposed research initiatives:

-

High-Throughput Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory potential.

-

Crystallography: Resolve 3D structure to guide molecular docking studies.

-

Green Chemistry Approaches: Explore photocatalytic or flow-chemistry syntheses.

| Hazard | Precautionary Measure |

|---|---|

| Inhalation | Use fume hood |

| Skin Contact | Wear nitrile gloves |

| Disposal | Incinerate at >1000°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume